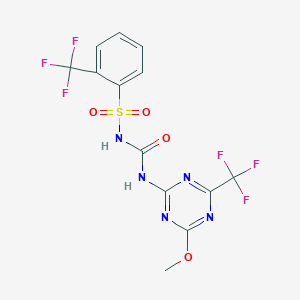

1-formamido-1H-pyrrole-2-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of pyrroles, the class of compounds to which FPyC belongs, can be achieved through various methods . One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods involve the use of metal-catalyzed conversions of primary diols and amines .Molecular Structure Analysis

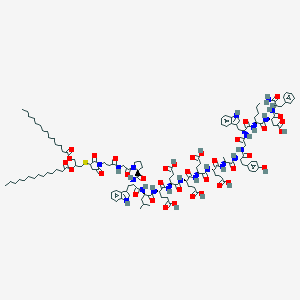

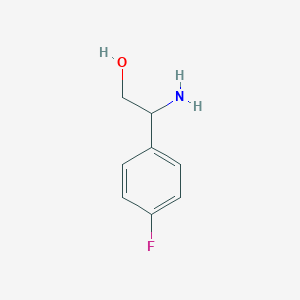

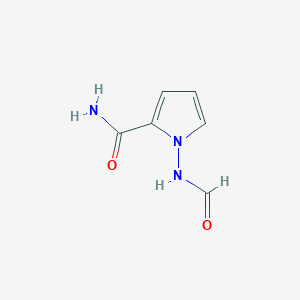

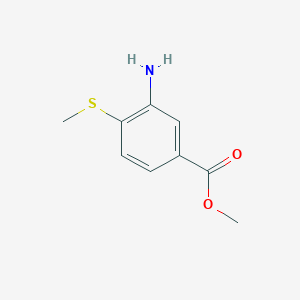

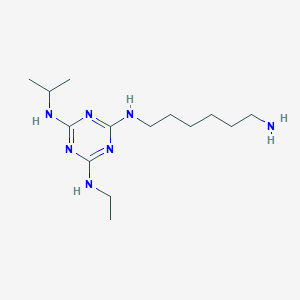

The molecular structure of FPyC consists of a pyrrole ring with a formamido group at the 1-position and a carboxamide group at the 2-position.Chemical Reactions Analysis

Pyrroles, including FPyC, can undergo a variety of chemical reactions . For instance, they can be N-substituted with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Scientific Research Applications

Treatment of Drug-Resistant Tuberculosis

Pyrrole-2-carboxamides, including 1-formamido-1H-pyrrole-2-carboxamide, have been designed and synthesized for treating drug-resistant tuberculosis . These compounds showed potent anti-TB activity and low cytotoxicity . They were designed based on the crystal structure of MmpL3, a mycobacterial membrane protein large 3, and a pharmacophore model .

Antibacterial Agents

Pyrrole-2-carboxamide derivatives have been synthesized and evaluated as potent antibacterial agents . These compounds showed effective antibacterial activity against both Gram-positive and Gram-negative bacterial strains .

Antifungal Agents

Substituted 1H-pyrrole-2-carboxamides have been synthesized and evaluated as potential antifungal agents . These compounds were synthesized using high-yielding reactions .

Anti-Inflammatory Drugs

Pyrrole subunits, including 1-formamido-1H-pyrrole-2-carboxamide, have diverse applications in therapeutically active compounds, including anti-inflammatory drugs .

Antitumor Agents

Pyrrole-2-carboxamides are known to have applications as antitumor agents . They have been used in the design and synthesis of compounds with potent antitumor activity .

Cholesterol Reducing Drugs

Pyrrole-2-carboxamides, including 1-formamido-1H-pyrrole-2-carboxamide, are known to be used in the synthesis of cholesterol reducing drugs .

Safety and Hazards

properties

IUPAC Name |

1-formamidopyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-6(11)5-2-1-3-9(5)8-4-10/h1-4H,(H2,7,11)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZMXGIYBUJQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273572 | |

| Record name | 1-(Formylamino)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-formamido-1H-pyrrole-2-carboxamide | |

CAS RN |

159326-70-2 | |

| Record name | 1-(Formylamino)-1H-pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159326-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Formylamino)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)

![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B114237.png)

![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)

![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)